molecular formula C20H19NO4 B1394616 Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 937268-26-3

Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B1394616
M. Wt: 337.4 g/mol
InChI Key: XULQOYCVMJYMDO-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate, commonly referred to as EMQC, is a synthetic compound with a wide range of scientific applications. EMQC is a member of the quinoline family, which are derivatives of quinoline, an aromatic hydrocarbon. EMQC is a versatile compound that has been used for a variety of purposes, ranging from medicinal chemistry to organic synthesis.

Scientific Research Applications

Synthesis and Reactivity

Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is involved in various synthetic processes. For instance, it was used in the synthesis of tetrahydroquinolin-4-ones through the Dieckmann cyclisation of amino-acid derivatives (Proctor, Ross, & Tapia, 1972). Additionally, its reactivity was explored in producing derivatives of 1-methyl and 1-phenyl-1,2,3,4-tetrahydro-1-benzazepin-5-one (Ukrainets, Sidorenko, Gorokhova, & Slobodzyan, 2006).

Anticancer Activity

Significant applications in the field of anticancer research have been identified. A study synthesized new derivatives of ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate and tested their anticancer effect against the breast cancer MCF-7 cell line, showing notable efficacy (Gaber et al., 2021).

Chemical Structure Analysis

Investigations into the structure and properties of ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives have been conducted. Studies like crystal structure, Hirshfeld surface analysis, and DFT studies offer insights into the molecular architecture of such compounds (Baba et al., 2019).

Antibacterial Properties

Research has also been conducted on the antibacterial properties of derivatives of ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate. For instance, a study explored the synthesis of new fluorinated derivatives of quinolinecarboxylic acids with potential antibacterial applications (Nosova et al., 2002).

properties

IUPAC Name

ethyl 1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-25-20(23)17-13-21(12-14-8-10-15(24-2)11-9-14)18-7-5-4-6-16(18)19(17)22/h4-11,13H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULQOYCVMJYMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Synthesis routes and methods I

Procedure details

Experimental conditions analogous to those described for Step 3 of Example 1, from 03.00 g (13.8 mmol) of 4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester, 0.66 g (16.6 mmol) of 60% sodium hydride, 2.60 g (16.6 mmol) of 4-methoxybenzyl chloride in 30 mL DMF to give 3.10 g of the product as an off-white solid.
Quantity
13.8 mmol
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (3.17 g, 14.6 mmol) and 4-methoxybenzylchloride (2.18 mL, 16.0 mmol, 1.1 equiv) were combined in N,N-dimethylformamide (50 mL) and stirred at ambient temperature for 72 hours. The mixture was poured into water (500 mL) and extracted with dichloromethane (2×250 mL). The combined organic extracts were dried with sodium sulfate, filtered and concentrated in vacuo. The residue was treated with water (500 mL), hexanes (500 mL) and ethyl acetate (500 mL) and aged for 30 minutes. The mixture was filtered and the solid was dissolved in dichloromethane (500 mL) and combined with the filtrate. The filtrate was partitioned and the aqueous layer was discarded. The organic layer was dried with sodium sulfate, filtered and concentrated in vacuo, providing the titled compound.
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
2.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Hepnarova, J Korabecny, L Matouskova… - European Journal of …, 2018 - Elsevier
Novel tacrine-benzyl quinolone carboxylic acid (tacrine-BQCA) hybrids were designed based on multi-target directed ligands (MTLDs) paradigm, synthesized and evaluated in vitro as …
Number of citations: 65 www.sciencedirect.com

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